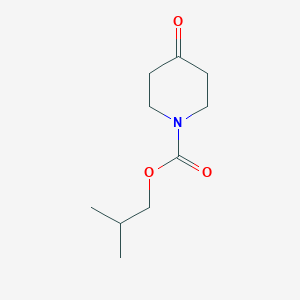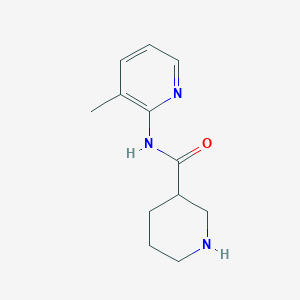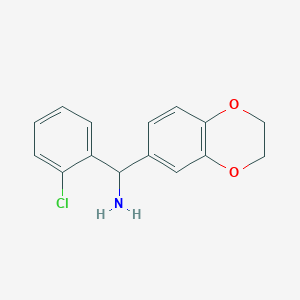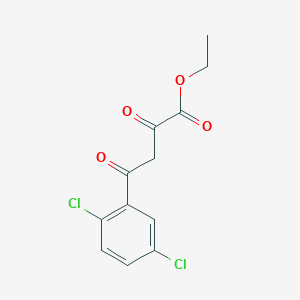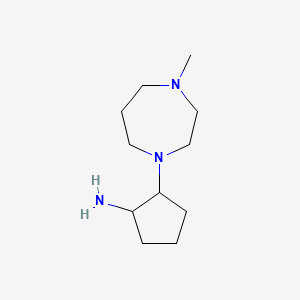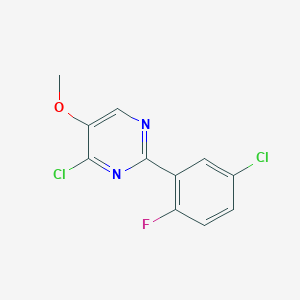
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine
Vue d'ensemble
Description
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine, or 4C2F5MP, is a heterocyclic compound that has been widely studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals. 4C2F5MP has a unique structure that is composed of two rings, one pyrimidine and one phenyl, which are connected by a chlorine atom. This compound has been found to possess a variety of biological activities, such as antimicrobial, anti-inflammatory, and antioxidant activities.
Applications De Recherche Scientifique
Synthesis of Kinase Inhibitors
A study outlines a method for synthesizing novel compounds using a pyrimidine core, akin to 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine, as part of a program aimed at discovering kinase inhibitors. This research demonstrates the compound's utility in creating biologically active molecules, potentially useful in cancer treatment. The process involves regioselective substitution and preparation of amides, indicating the compound's versatility in chemical synthesis (Wada et al., 2012).
Tautomerism Studies
Another aspect of scientific research involving this compound relates to its tautomerism, where it exists in different forms depending on the arrangement of atoms. A study investigating the tautomerism of a closely related compound, 5-fluoro-4-hydroxy-2-methoxypyrimidine, provides insights into the conditions that stabilize its zwitterionic structure. This research is significant for understanding the chemical behavior and stability of similar compounds in various solvents, which is crucial for their application in chemical synthesis (Kheifets et al., 2006).
Antiviral Activity
Further research explores the antiviral potential of pyrimidine derivatives, where compounds similar to this compound are synthesized and tested for their efficacy against various viruses. This indicates the compound's potential as a precursor in developing antiviral medications, highlighting its importance in pharmaceutical research (Hocková et al., 2003).
Material Science Applications
In material science, the compound's derivatives are studied for their fluorescence quenching properties, which could be useful in developing optical materials and sensors. Research investigating the fluorescence quenching mechanism of boronic acid derivatives indicates the compound's relevance in studying and designing new materials with specific optical properties (Geethanjali et al., 2015).
Propriétés
IUPAC Name |
4-chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-17-9-5-15-11(16-10(9)13)7-4-6(12)2-3-8(7)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXONUCHQEHIUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=C(C=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



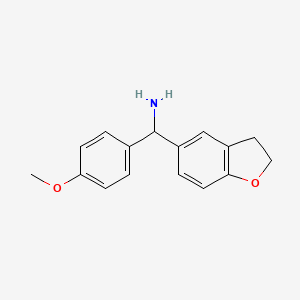

![1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1420116.png)


